N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride
Description
N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride is a quaternary ammonium compound featuring a trimethoxysilylpropyl group. This structure confers dual functionality: the quaternary ammonium moiety provides antimicrobial activity, while the trimethoxysilyl group enables covalent bonding to surfaces via hydrolysis and condensation reactions . This compound is widely used in durable antimicrobial coatings, textiles, and medical devices due to its ability to anchor to substrates and resist leaching .
Properties
IUPAC Name |
tributyl(3-trimethoxysilylpropyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42NO3Si.ClH/c1-7-10-14-19(15-11-8-2,16-12-9-3)17-13-18-23(20-4,21-5)22-6;/h7-18H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYSGILYXDPPNF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCC[Si](OC)(OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42ClNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566762 | |
| Record name | N,N-Dibutyl-N-[3-(trimethoxysilyl)propyl]butan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143203-33-2 | |
| Record name | N,N-Dibutyl-N-[3-(trimethoxysilyl)propyl]butan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through an SN2 mechanism, where the primary amine (N-butylamine) attacks the electrophilic carbon of chloropropyltrimethoxysilane, displacing the chloride ion. Key parameters include:
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Molar ratio : A 4:1 molar excess of N-butylamine to chloropropyltrimethoxysilane ensures complete conversion, minimizing side reactions.
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Temperature : Maintaining 80–90°C for 8–11 hours maximizes yield while avoiding decomposition.
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Post-reaction distillation : Removing 30–40% of unreacted N-butylamine under slight negative pressure improves product purity.
Example Synthesis (Patent Data):
| Component | Quantity (g) | Molar Ratio |
|---|---|---|
| N-butylamine | 2190 | 4.0 |
| Chloropropyltrimethoxysilane | 1489 | 1.0 |
| Yield | 88% | Purity |
Tertiary Amine Alkylation to N,N-Dibutyl-(3-(trimethoxysilyl)propyl)amine
The tertiary amine N,N-Dibutyl-(3-(trimethoxysilyl)propyl)amine is synthesized by further alkylation of N-[3-(trimethoxysilyl)propyl]butan-1-amine with a butylating agent (e.g., butyl bromide or chloride).
Alkylation Conditions
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.
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Base : Potassium carbonate neutralizes liberated HX (X = Br, Cl).
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Temperature : Reflux at 80–100°C for 12–24 hours ensures complete dialkylation.
Stoichiometry:
Quaternary Ammonium Salt Formation
The final step involves quaternization of N,N-Dibutyl-(3-(trimethoxysilyl)propyl)amine with butyl chloride to form the target compound.
Quaternization Protocol
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Reagent : Butyl chloride in a 1.1:1 molar ratio to the tertiary amine.
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Solvent : Ethanol or water-ethanol mixtures facilitate homogeneous mixing.
Reaction Equation:
Purification and Yield
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Liquid-liquid extraction : Ethylenediamine is added to displace byproduct HCl, forming ethylenediamine hydrochloride, which partitions into the aqueous phase.
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Reduced-pressure distillation : Removes residual solvents, yielding the quaternary ammonium chloride with >95% purity.
Analytical Characterization
Commercial sources specify critical quality parameters for analogous compounds:
| Parameter | Specification | Method |
|---|---|---|
| Purity (GC) | ≥98.0% | Gas Chromatography |
| Purity (Titration) | ≥98.0% | Nonaqueous Titration |
| Appearance | Colorless clear liquid | Visual Inspection |
| Molecular Weight | 235.4–257.8 g/mol | Mass Spectrometry |
Industrial-Scale Considerations
Cost Optimization
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Reagent recovery : Distillation recovers excess N-butylamine for reuse, reducing raw material costs.
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Catalyst-free synthesis : Avoids costly metal catalysts, simplifying purification.
Challenges and Mitigation Strategies
Hydrolysis of Trimethoxysilyl Groups
The trimethoxysilyl moiety is prone to hydrolysis in humid conditions. Strategies include:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trimethoxysilyl group.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water to form silanol groups.
Condensation Reactions: The silanol groups formed from hydrolysis can further undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include such as or .
Hydrolysis: Typically carried out in the presence of or .
Condensation: Often facilitated by acidic or basic catalysts .
Major Products:
Substitution Reactions: Formation of substituted amines or alcohols.
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Scientific Research Applications
Surface Modification
N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride is widely used for modifying surfaces to enhance their hydrophobicity and adhesion properties. The trimethoxysilyl group allows for covalent bonding with silica surfaces, making it valuable in creating functional coatings.
Case Study:
In a study investigating the modification of glass surfaces, the application of this compound resulted in improved water repellency and reduced surface energy, leading to enhanced anti-fogging properties in optical devices .
Nanotechnology
This compound serves as a coupling agent in the synthesis of hybrid materials, particularly in the integration of organic and inorganic components. Its ability to bond with silica nanoparticles enhances the mechanical properties of composites.
Case Study:
Research demonstrated that incorporating this compound into polymer-silica nanocomposites improved tensile strength and thermal stability significantly compared to composites without this coupling agent .
Biological Applications
The quaternary ammonium structure provides antimicrobial properties, making it suitable for applications in biomedical fields, such as coatings for medical devices to prevent biofilm formation.
Case Study:
A study highlighted the effectiveness of coatings made with this compound in reducing bacterial adhesion on catheter surfaces, showcasing its potential for improving infection control measures in clinical settings .
Adhesives and Sealants
In the formulation of adhesives and sealants, this compound enhances bonding strength and durability due to its silane functionality, which promotes better adhesion to various substrates.
Case Study:
An investigation into adhesive formulations revealed that adding this compound resulted in a significant increase in bond strength when tested against traditional adhesive systems .
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride involves the hydrolysis of the trimethoxysilyl group to form silanol groups. These silanol groups can further undergo condensation reactions to form siloxane bonds. The formation of siloxane bonds is crucial for its applications in surface modification, biocompatible coatings, and adhesives .
Comparison with Similar Compounds
N,N-Dimethyl-N-(3-(trimethoxysilyl)propyl)octadecan-1-aminium Chloride
- Structural Differences :
- The octadecyl (C18) chain replaces the dibutyl (C4) groups.
- The longer alkyl chain enhances lipophilicity, improving interaction with microbial lipid membranes but reducing water solubility.
- Functional Impact: Superior antimicrobial efficacy against gram-positive bacteria due to increased membrane disruption . Limited application in hydrophilic environments compared to the dibutyl variant.
3-(Trimethoxysilyl)-propyl Cocodimethylammonium Chloride (Antimic®)
- Structural Differences :
- "Coco" refers to a mixture of C12–C18 alkyl chains, contrasting with the uniform dibutyl groups in the target compound.
- Functional Impact :
N-(3-Chloropropyl)-N,N-dibutylamine Hydrochloride
- Structural Differences :
- Lacks the trimethoxysilyl group; features a chloropropyl group instead.
- Primarily used as a pharmaceutical intermediate rather than for durable antimicrobial applications.
N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium Bromide
- Structural Differences :
- Bromide counterion replaces chloride.
- Functional Impact: Bromide’s larger ionic radius may reduce solubility but enhance penetration into biofilms . Potentially higher toxicity compared to the chloride variant, limiting use in consumer products.
Comparative Analysis Table
Biological Activity
N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride, with the CAS number 31024-56-3, is a quaternary ammonium compound that exhibits significant biological activity, particularly in antimicrobial applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOSi
- Molecular Weight : 235.396 g/mol
- Density : 0.9 ± 0.1 g/cm³
- Boiling Point : 243.2 ± 23.0 °C
- Melting Point : < -38 °C
- LogP : 1.61
These properties indicate that the compound is a stable organosilicon material, which can be utilized effectively in various formulations.
This compound functions primarily as a surface-active agent. Its mechanism involves:
- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Surface Coating : It forms a protective layer on surfaces, providing prolonged antimicrobial activity by preventing microbial adhesion and biofilm formation.
Antimicrobial Activity
Numerous studies have documented the antimicrobial efficacy of this compound against various pathogens:
- Bacterial Activity : In laboratory settings, this compound has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated a significant reduction in bacterial counts on treated surfaces compared to untreated controls .
- Viral Activity : The compound also exhibits antiviral properties. Research has indicated that it can reduce viral loads significantly when applied to surfaces contaminated with viruses like H9N2 influenza .
Study 1: Antimicrobial Efficacy on Surfaces
A study evaluated the effectiveness of this compound as a surface disinfectant in healthcare settings. The results showed:
| Pathogen | Initial Load (CFU/mL) | Post-Treatment Load (CFU/mL) | Reduction Factor |
|---|---|---|---|
| Staphylococcus aureus | 1000-fold | ||
| Escherichia coli | 100-fold | ||
| H9N2 Influenza | 100-fold |
This study highlights the potential of this compound as an effective antimicrobial agent in clinical environments.
Study 2: Long-Term Efficacy
Another research project assessed the long-term antimicrobial effects of surfaces treated with the compound over a period of seven days. Results indicated that treated surfaces maintained significantly lower microbial counts compared to controls throughout the duration of the study .
Safety and Toxicology
While this compound is effective as an antimicrobial agent, safety assessments are crucial:
- Acute Toxicity : Studies indicate that the oral LD50 for related compounds is greater than 2000 mg/kg, suggesting low toxicity through ingestion .
- Skin and Eye Irritation : Moderate skin irritation has been reported in animal studies; therefore, appropriate safety measures should be taken when handling this compound .
Q & A
Basic Questions
Q. What are the optimal reaction conditions for synthesizing N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride?
- Methodological Answer : The synthesis involves nucleophilic substitution between (3-chloropropyl)trimethoxysilane and N,N-dibutylbutan-1-amine. Optimal conditions include:
- Solvent : Anhydrous acetonitrile to minimize hydrolysis.
- Molar Ratio : 1:1.5 (amine to silane) to favor product formation over side reactions.
- Reaction Time : 4–6 hours under reflux (80°C) with nitrogen purging.
- Purification : Multiple ether washes to remove unreacted silane and amine, yielding >95% purity. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) or ¹H NMR (disappearance of δ 3.1 ppm, -CH2Cl) ensures completion .
Q. What characterization techniques confirm the compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include δ 3.5 ppm (trimethoxysilyl -OCH3), δ 1.2–1.6 ppm (butyl chain -CH2), and δ 3.2 ppm (quaternary ammonium -N+CH2).
- FT-IR : Bands at 1080 cm⁻¹ (Si-O-C), 2850–2960 cm⁻¹ (C-H stretches), and 1480 cm⁻¹ (C-N+).
- Elemental Analysis : Expected %C (52.3), %H (9.8), %N (3.4), and %Si (5.1) validate stoichiometry .
Q. How should the compound be stored to prevent degradation?
- Methodological Answer : Store in airtight, amber vials under argon at -20°C. Use molecular sieves (3Å) to absorb moisture. Degradation due to silanol (Si-OH) formation can be detected via FT-IR (broad peak ~3400 cm⁻¹) or ²⁹Si NMR (shift from -45 ppm to -55 ppm) .
Advanced Questions
Q. How can competing side reactions (e.g., silane hydrolysis or over-alkylation) be minimized during synthesis?
- Methodological Answer :
- Controlled Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/oxygen.
- Kinetic Control : Slow addition of silane to the amine at 0°C reduces exothermic side reactions.
- By-Product Analysis : LC-MS or GC-MS identifies dialkylated species (m/z 550–600) or hydrolyzed silanols. Column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) isolates the target compound .
Q. What mechanistic insights explain the antimicrobial activity of this compound in surface coatings?
- Methodological Answer :
- Electrostatic Disruption : The quaternary ammonium group (+ve charge) disrupts bacterial membranes (e.g., S. aureus ζ-potential shifts from -25 mV to +15 mV).
- Covalent Bonding : Hydrolyzed silanol groups form Si-O-substrate bonds, enhancing coating durability.
- Experimental Validation : SEM imaging shows membrane lysis, and LIVE/DEAD assays (propidium iodide uptake) confirm cell death. Comparative studies with shorter alkyl analogs (e.g., methyl vs. butyl) demonstrate chain-length-dependent efficacy .
Q. How do pH and temperature affect the hydrolysis kinetics of the trimethoxysilyl group?
- Methodological Answer :
- Kinetic Models : Pseudo-first-order kinetics apply. At pH 7, hydrolysis rate ; at pH 10, (determined via ²⁹Si NMR peak integration).
- Activation Energy : Arrhenius plots (20–60°C) yield , indicating temperature-sensitive stability.
- Practical Implications : Coatings cured at 120°C for 1 hour achieve >90% crosslinking (FT-IR Si-O-Si at 1020 cm⁻¹) .
Q. What advanced spectral techniques resolve overlapping signals in NMR characterization?
- Methodological Answer :
- 2D NMR : HSQC correlates δ 3.2 ppm (¹H) with δ 55 ppm (¹³C) to distinguish quaternary ammonium from silane protons.
- DEPT-135 : Suppresses -CH2 signals, clarifying butyl chain assignments.
- Variable Temperature NMR : At -40°C, slow rotation of the Si-O-CH3 group resolves methoxy proton splitting .
Q. How can discrepancies in reported antimicrobial data be reconciled?
- Methodological Answer :
- Standardization : Use ASTM E2149 for consistent contact time (24 hours) and inoculum size (10⁶ CFU/mL).
- Surface Roughness Control : Atomic force microscopy (AFM) ensures uniform coating topography (Ra < 10 nm).
- Statistical Analysis : Multivariate regression adjusts for variables like humidity (%RH) and substrate type (glass vs. polymer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
